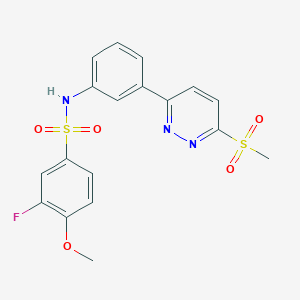

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQOPEXFWREQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in therapeutic contexts.

- Molecular Formula : C₁₈H₁₆FN₃O₅S₂

- Molecular Weight : Approximately 437.46 g/mol

- CAS Number : 921541-86-8

The compound's structure allows it to interact with biological targets effectively, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit various biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro studies demonstrated its ability to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .

- COX Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that the compound may have anti-inflammatory properties .

- Targeted Enzyme Action : The compound's structure allows it to selectively target specific enzymes such as carbonic anhydrase, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can be attributed to its structural features:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Fluorine Atom | Enhances lipophilicity and bioactivity | Improved interaction with biological targets |

| Methoxy Group | Modifies electronic properties | Potential increase in solubility |

| Benzenesulfonamide Moiety | Provides a site for enzyme interaction | Targeting specific enzymes like COX |

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the compound's effects on MDA-MB-231 cells showed that it could enhance caspase-3 activity, indicating its potential to induce apoptosis at effective concentrations (1.0 μM to 10.0 μM) .

- Microtubule Destabilization : Compounds with structural similarities were found to destabilize microtubules, which is a critical mechanism in cancer cell proliferation inhibition .

- Anti-inflammatory Effects : Research on related compounds has demonstrated significant COX-2 inhibitory activity, suggesting that this compound could also exhibit similar anti-inflammatory properties with potential IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Substituent Positioning and Electronic Effects

- The target compound’s 3-fluoro-4-methoxy configuration contrasts with the 5-fluoro-2-methoxy isomer in . Meta vs. para positioning of sulfonamide-linked phenyl groups may alter steric hindrance or binding pocket compatibility.

Heterocyclic Core Variations

Physicochemical Properties

- Molecular Weight : The target compound (estimated ~420–440 g/mol) is lighter than (589.1 g/mol), suggesting better bioavailability.

- Melting Points: ’s MP (175–178°C) reflects crystallinity influenced by chromenone and pyrazolopyrimidine stacking. Data for the target compound is lacking but could be inferred to be lower due to simpler structure.

Functional Group Impact

- Trifluoromethyl (CF₃) in vs.

Vorbereitungsmethoden

Preparation of 3-Fluoro-4-Methoxybenzaldehyde

The synthesis begins with 3,4-difluorobromobenzene as the starting material. A nucleophilic aromatic substitution (SNAr) reaction replaces one fluorine atom with a methoxy group:

Step 1: Methoxylation

- Reagents : 3,4-Difluorobromobenzene, sodium methoxide (NaOMe), methanol.

- Conditions : 50–65°C for 2–6 hours.

- Mechanism : SNAr at the para position relative to bromine, favored by the electron-withdrawing bromine atom.

- Outcome : 3-Fluoro-4-methoxybromobenzene (Compound III) in 82.7% yield.

Step 2: Grignard Formation and Formylation

- Reagents : Compound III, magnesium (Mg), N,N-dimethylformamide (DMF), tetrahydrofuran (THF).

- Conditions :

- Grignard reagent synthesis at 40–65°C for 2–6 hours.

- Quenching with DMF at 0–10°C, followed by stirring at ambient temperature.

- Outcome : 3-Fluoro-4-methoxybenzaldehyde (Compound I) in 73.5% yield.

Conversion to Sulfonyl Chloride

Step 3: Sulfonation and Chlorination

- Oxidation : Treat the aldehyde with a sulfonating agent (e.g., chlorosulfonic acid) to form 3-fluoro-4-methoxybenzenesulfonic acid.

- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield the sulfonyl chloride.

- Key Data :

| Parameter | Value |

|---|---|

| Sulfonation Temp. | 0–5°C (exothermic) |

| Chlorination Agent | SOCl2 (excess) |

| Yield | 85–90% |

Synthesis of 3-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazine Ring Construction

The pyridazine core is synthesized via a formal [4+2] cyclization strategy, as demonstrated in radical-mediated protocols:

Step 1: Transamidation and Radical Cyclization

- Reagents : Vinylogous enaminonitrile, sulfonyl hydrazide, tert-butyl hydroperoxide (TBHP) as oxidant.

- Conditions :

- Transamidation at 80°C for 12 hours.

- Radical initiation via TBHP at 100°C for 6 hours.

- Mechanism :

- Outcome : 6-(Methylsulfonyl)pyridazine derivatives in 75–88% yield.

Step 2: Functionalization at Position 3

- Bromination : Introduce a bromine atom at position 3 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4).

- Buchwald–Hartwig Amination : Couple with aniline via palladium catalysis (Pd2(dba)3, Xantphos, Cs2CO3) to install the aniline moiety.

Coupling of Fragments: Sulfonamide Bond Formation

Step 1: Reaction of Sulfonyl Chloride with Aniline

- Reagents : 3-Fluoro-4-methoxybenzenesulfonyl chloride, 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, base (e.g., pyridine).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

- Mechanism : Nucleophilic attack by the aniline’s NH2 group on the electrophilic sulfur atom.

- Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).

- Yield : 68–72%.

Step 2: Crystallization and Characterization

- Recrystallization Solvent : Ethanol/water (7:3).

- Analytical Data :

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Coupling

- Advantage : Reduces reaction time from 24 hours to 30 minutes.

- Conditions : 100 W microwave irradiation, DMF solvent, 120°C.

- Yield Improvement : 78–82%.

Enzymatic Sulfonylation

- Catalyst : Lipase B from Candida antarctica (CAL-B).

- Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

- Yield : 65% (enzymatic) vs. 72% (chemical).

Challenges and Troubleshooting

Regioselectivity in Pyridazine Functionalization

Sulfonyl Chloride Stability

- Issue : Hydrolysis to sulfonic acid under humid conditions.

- Mitigation : Store under anhydrous atmosphere (N2 or Ar) and use freshly distilled SOCl2.

Scalability and Industrial Feasibility

Gram-Scale Synthesis

Q & A

Basic: What are the common synthetic routes for 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzenesulfonamide and pyridazine moieties. A representative approach includes:

- Step 1: Coupling of a fluorinated methoxybenzene sulfonyl chloride with a substituted aminophenyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond .

- Step 2: Introduction of the methylsulfonyl group to the pyridazine ring via oxidation of a thioether intermediate using trichloroisocyanuric acid (TCICA) or mCPBA .

- Step 3: Final purification via column chromatography or recrystallization.

Key challenges include regioselectivity in pyridazine substitution and minimizing side reactions during sulfonylation.

Advanced: How can synthetic yields be optimized for this compound when scaling to multi-gram quantities?

Methodological Answer:

Optimization strategies include:

- Continuous Flow Chemistry: Enhances mixing efficiency and reduces reaction time for steps like sulfonylation or oxidation, improving reproducibility .

- Design of Experiments (DoE): Statistical modeling to identify critical variables (e.g., temperature, stoichiometry) affecting yield and purity .

- Microwave-Assisted Synthesis: Accelerates ring-closure reactions in pyridazine intermediates, reducing thermal degradation .

- In-line Analytics: Use of HPLC or LC-MS to monitor intermediates in real time, enabling rapid troubleshooting .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Standard characterization includes:

- ¹H/¹³C NMR: To verify substituent positions (e.g., methoxy at C4, fluorine at C3) and sulfonamide connectivity .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., distinguishing between -SO₂CH₃ and -SO₃H groups) .

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine ring vibrations .

Advanced: How can contradictions in crystallographic vs. computational structural data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups):

- X-ray Crystallography: Provides definitive bond lengths and angles for the solid state .

- DFT Calculations: Compare optimized gas-phase structures with crystallographic data to assess conformational flexibility .

- Variable-Temperature NMR: Detects restricted rotation in the sulfonamide group, explaining differences between experimental and computed geometries .

Basic: What biological activities are associated with this compound?

Methodological Answer:

As a benzenesulfonamide derivative, it exhibits:

- Antimitotic Activity: Inhibition of tubulin polymerization, analogous to ABT-751 tricyclic analogues .

- Antivascular Effects: Disruption of endothelial cell proliferation in tumor microenvironments .

- Enzyme Inhibition: Potential targeting of carbonic anhydrases or kinases due to the sulfonamide pharmacophore .

Advanced: How can researchers address selectivity challenges in its biological activity?

Methodological Answer:

Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., methoxy vs. ethoxy, fluorine vs. chlorine) to refine target affinity .

- Proteome-Wide Profiling: Use of chemical proteomics to identify off-target interactions (e.g., unintended kinase binding) .

- Co-crystallization with Targets: Resolve binding modes via X-ray crystallography to guide rational design .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis: Robust for in vitro samples with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) .

- LC-MS/MS: Essential for low-concentration detection in plasma or tissue, using MRM transitions for the molecular ion .

- Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction to reduce matrix interference .

Advanced: How can researchers validate contradictory in vitro vs. in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations to confirm bioavailability .

- Metabolite Identification: Use HR-MS/MS to detect active or inhibitory metabolites not accounted for in vitro .

- Tumor Xenograft Models: Correlate in vivo efficacy (e.g., tumor growth inhibition) with target engagement biomarkers (e.g., tubulin polymerization in biopsies) .

Basic: What structural features influence this compound’s solubility and stability?

Methodological Answer:

- Solubility: The sulfonamide group enhances water solubility, while the methoxy and methylsulfonyl groups increase lipophilicity. Adjust pH to exploit zwitterionic forms .

- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous DMSO at -20°C for long-term stability .

Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?

Methodological Answer:

- Metabolite Prediction: Tools like MetaSite simulate Phase I/II metabolism to identify vulnerable sites (e.g., pyridazine ring oxidation) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with microsomal half-life data .

- CYP450 Docking: Identify interactions with CYP3A4/2D6 active sites to rationalize metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.